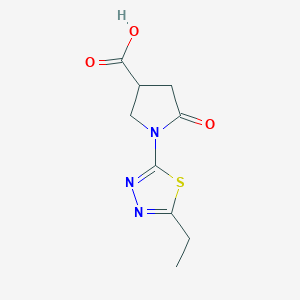
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is also known as "[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid" . It has a molecular weight of 201.21 . The IUPAC name is “[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid” and the Inchi Code is "1S/C6H7N3O3S/c1-2-3-8-9-6 (13-3)7-4 (10)5 (11)12/h2H2,1H3, (H,11,12) (H,7,9,10)" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name and Inchi Code. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.21 . It is a solid at room temperature .Scientific Research Applications
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of cancer being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) and in vivo (in a living organism) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as anticancer agents .
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential antibacterial agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of bacterial cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of bacteria being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as antibacterial agents .
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential antiepileptic agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of neuronal cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of epilepsy being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) and in vivo (in a living organism) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as antiepileptic agents .
Future Directions
The 1,3,4-thiadiazole scaffold, to which this compound belongs, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, future research could focus on exploring these properties further and developing new drugs based on this scaffold .
properties
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWOFPMOAGPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



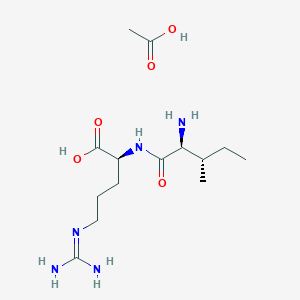
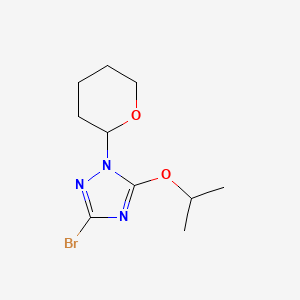
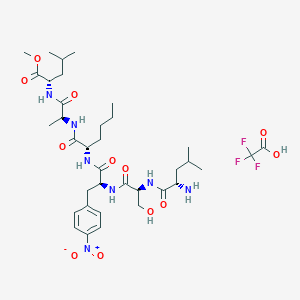
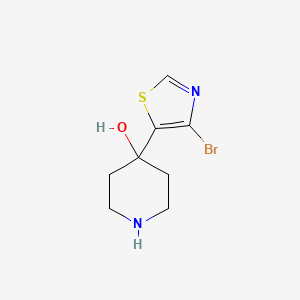
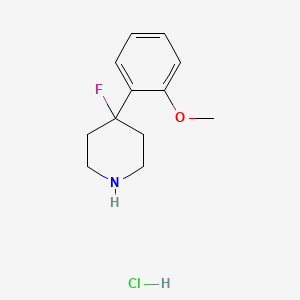
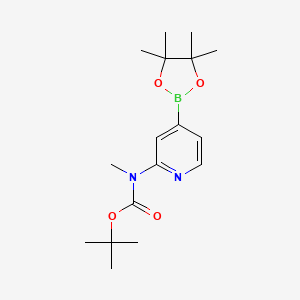
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
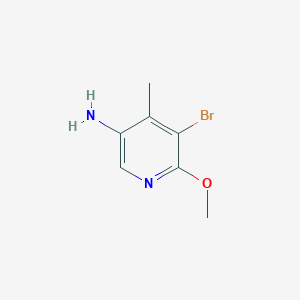
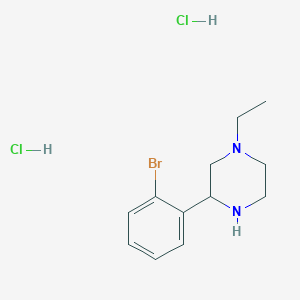


![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
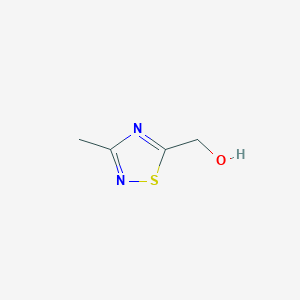
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)